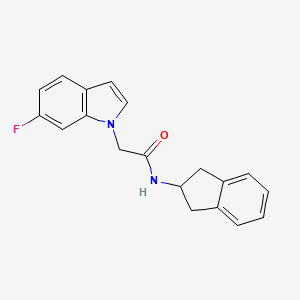![molecular formula C19H19N5O3 B11002544 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11002544.png)
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that features a combination of isoquinoline and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the methoxy groups at positions 6 and 7. The tetrazole ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the coupling of the isoquinoline and tetrazole moieties under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can intercalate with DNA, while the tetrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanol: This compound differs by having an alcohol group instead of a ketone.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]ethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: The unique combination of the isoquinoline and tetrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N5O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19N5O3/c1-26-17-9-14-7-8-23(11-15(14)10-18(17)27-2)19(25)13-3-5-16(6-4-13)24-12-20-21-22-24/h3-6,9-10,12H,7-8,11H2,1-2H3 |
InChI Key |
WBQLCJJWOPLTGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11002471.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11002473.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002478.png)
![ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002488.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11002495.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11002503.png)

![4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11002514.png)
![3-(4-methoxyphenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B11002517.png)


![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11002532.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine](/img/structure/B11002537.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002541.png)
